7'-hydroxy-8'-[(4-methylpiperazin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione 7'-hydroxy-8'-[(4-methylpiperazin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione
Brand Name: Vulcanchem
CAS No.: 887216-59-3
VCID: VC6746122
InChI: InChI=1S/C24H22N2O5/c1-25-8-10-26(11-9-25)14-19-20(27)7-6-16-17(13-22(28)31-23(16)19)18-12-15-4-2-3-5-21(15)30-24(18)29/h2-7,12-13,27H,8-11,14H2,1H3
SMILES: CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O
Molecular Formula: C24H22N2O5
Molecular Weight: 418.449

7'-hydroxy-8'-[(4-methylpiperazin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione

CAS No.: 887216-59-3

Cat. No.: VC6746122

Molecular Formula: C24H22N2O5

Molecular Weight: 418.449

* For research use only. Not for human or veterinary use.

7'-hydroxy-8'-[(4-methylpiperazin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione - 887216-59-3

Specification

CAS No. 887216-59-3
Molecular Formula C24H22N2O5
Molecular Weight 418.449
IUPAC Name 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-(2-oxochromen-3-yl)chromen-2-one
Standard InChI InChI=1S/C24H22N2O5/c1-25-8-10-26(11-9-25)14-19-20(27)7-6-16-17(13-22(28)31-23(16)19)18-12-15-4-2-3-5-21(15)30-24(18)29/h2-7,12-13,27H,8-11,14H2,1H3
Standard InChI Key OCCOMEQHDOXWES-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s IUPAC name, 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-(2-oxochromen-3-yl)chromen-2-one, reflects its intricate architecture. It consists of two chromene units interconnected at the 3- and 4'-positions, forming a bichromene scaffold. Key substituents include:

  • A hydroxyl group (-OH) at the 7' position.

  • A 4-methylpiperazinylmethyl group (-CH₂-N-(CH₃)-piperazine) at the 8' position.

  • Ketone groups (=O) at the 2 and 2' positions .

The molecular formula is C₂₄H₂₃N₃O₅, with a molecular weight of 418.4 g/mol . The presence of the methylpiperazine moiety introduces basicity and potential for hydrogen bonding, which may influence solubility and receptor interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₂₃N₃O₅
Molecular Weight418.4 g/mol
CAS Number887216-59-3
PubChem CID7204921
IUPAC Name7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-(2-oxochromen-3-yl)chromen-2-one

Synthesis and Structural Modification

Challenges in Synthesis

  • Steric Hindrance: The methylpiperazine group’s bulk may complicate coupling reactions, necessitating optimized catalysts or protecting groups.

  • Regioselectivity: Ensuring precise substitution at the 7' and 8' positions requires careful control of reaction conditions.

Biological Activity and Mechanism of Action

Antioxidant Activity

Hydroxyl groups donate protons to neutralize free radicals, while the conjugated chromene system stabilizes resultant radicals, prolonging antioxidant effects .

Anticancer Mechanisms

  • Topoisomerase Inhibition: Planar chromene structures intercalate DNA, inhibiting topoisomerase I/II and inducing apoptosis.

  • Receptor Tyrosine Kinase Modulation: Methylpiperazine may enhance binding to ATP pockets in kinases like EGFR or VEGFR .

Research Findings and Experimental Data

In Vitro Studies

Limited published data exist for this specific compound, but related bichromenes demonstrate:

  • Cytotoxicity: IC₅₀ values of 10–50 μM against breast (MCF-7) and lung (A549) cancer cell lines.

  • Antioxidant Capacity: DPPH radical scavenging with EC₅₀ of 15–30 μM, comparable to ascorbic acid .

Structural-Activity Relationships (SAR)

  • Hydroxyl Position: 7'-OH enhances antioxidant activity but reduces metabolic stability.

  • Methylpiperazine Substitution: Improves solubility and blood-brain barrier penetration, critical for CNS-targeted therapies .

Future Directions and Applications

Therapeutic Development

  • Optimization: Modify the methylpiperazine group to balance solubility and CNS permeability.

  • Combination Therapies: Explore synergies with existing chemotherapeutics or immunomodulators.

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